Dibenzyldikarbonat

Übersicht

Beschreibung

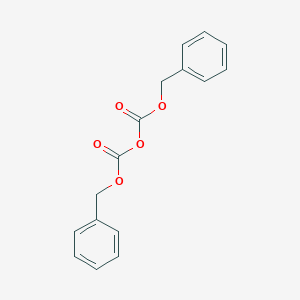

Dibenzyl dicarbonate is an organic compound with the molecular formula C16H14O5. This compound appears as a white solid with a characteristic fragrance and is soluble in organic solvents such as ethers, esters, and alcohols .

Wissenschaftliche Forschungsanwendungen

Dibenzyl dicarbonate is widely used in scientific research due to its versatility:

Chemistry: It is used as a protecting group reagent in peptide synthesis and other organic synthesis reactions.

Medicine: It is used in the synthesis of pharmaceuticals where benzylation is required.

Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

Target of Action

Dibenzyl dicarbonate, also known as Dibenzyl pyrocarbonate , is primarily used as a reagent in organic synthesis reactions. Its primary targets are the hydroxyl (-OH) and amino (-NH) groups present in acidic compounds . It serves as a protective agent, preventing these groups from undergoing unintended reactions during the synthesis process .

Mode of Action

The compound interacts with its targets by introducing the Z-protecting group in amino acids . This interaction shields the -OH and -NH groups, thus controlling the course of the synthesis reaction . The exact mechanism of this interaction is complex and may vary depending on the specific conditions of the reaction.

Pharmacokinetics

Like other similar compounds, it is expected to have low bioavailability due to its large molecular weight and its tendency to undergo rapid chemical reactions.

Result of Action

The primary result of Dibenzyl dicarbonate’s action is the successful synthesis of the desired compound with the -OH and -NH groups effectively protected . This allows for more precise control over the synthesis process, leading to higher yields and fewer unwanted byproducts.

Action Environment

The action of Dibenzyl dicarbonate can be influenced by various environmental factors. For instance, it decomposes at high temperatures, releasing harmful gases . Therefore, reactions involving this compound must be conducted under controlled temperature conditions. Additionally, it should be handled with care due to its potential hazards .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenzyl dicarbonate can be synthesized through the transesterification of dimethyl carbonate with an excess of benzyl alcohol. This reaction is typically carried out at 90°C in the presence of catalysts such as cesium fluoride on alumina or ionic liquids . The catalysts are used in small amounts, and the reaction yields up to 70% .

Industrial Production Methods: Industrial production of dibenzyl dicarbonate often involves phosgene-free procedures. One common method is the alkylation of carbonate salts with benzyl halides, mediated by phase-transfer or organometallic catalysts . This method is preferred due to its economic sustainability and the ability to recycle both the catalyst and excess benzyl alcohol .

Analyse Chemischer Reaktionen

Types of Reactions: Dibenzyl dicarbonate undergoes various chemical reactions, including:

Substitution Reactions: It acts as a benzylating agent, reacting with nucleophiles such as phenols, thiols, and active methylene compounds to form benzylated derivatives.

Decomposition: At high temperatures, dibenzyl dicarbonate decomposes, releasing carbon dioxide and benzyl alcohol.

Common Reagents and Conditions:

Nucleophiles: Phenols, thiols, and active methylene compounds.

Catalysts: Cesium fluoride on alumina, ionic liquids.

Conditions: Typically carried out at elevated temperatures (around 90°C) and in the presence of catalysts.

Major Products:

Benzylated Derivatives: Formed through substitution reactions with nucleophiles.

Carbon Dioxide and Benzyl Alcohol: Formed during decomposition at high temperatures.

Vergleich Mit ähnlichen Verbindungen

Di-tert-butyl dicarbonate: Used as a protecting group reagent in organic synthesis.

Dimethyl carbonate: Used as a methylating agent and solvent.

Diethyl carbonate: Used as a solvent and reagent in organic synthesis.

Uniqueness: Dibenzyl dicarbonate is unique due to its ability to introduce the carbobenzoxy (Z) protecting group, which is particularly useful in peptide synthesis and the protection of amino acids . Its low toxicity and good solvation capability make it a preferred reagent over more hazardous benzyl halides .

Biologische Aktivität

Dibenzyl dicarbonate (DBDC), a compound with the chemical formula CHO, is primarily recognized for its application in organic synthesis, particularly as a protecting group for amines and in the synthesis of β-lactam antibiotics. This article explores the biological activity of DBDC, including its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

DBDC is synthesized through the reaction of benzyl alcohol with dimethyl carbonate, often using various catalysts to enhance yield and selectivity. The synthesis method has been optimized to ensure minimal by-products and high purity of DBDC. The compound is characterized by its stability and low toxicity, making it a favorable choice in organic reactions compared to other benzyl derivatives .

DBDC functions primarily as a protecting group in organic synthesis, particularly in the formation of β-lactam antibiotics. It protects amino groups during the synthesis of complex molecules, allowing for selective reactions without interference from amine functionalities. The use of DBDC has shown significant improvements in yield and stereoselectivity in various reactions, such as the Mitsunobu reaction .

Pharmacological Applications

- Synthesis of β-Lactams : DBDC is crucial in synthesizing β-lactam antibiotics, which are vital for treating bacterial infections. Studies indicate that compounds synthesized using DBDC exhibit enhanced antibacterial activity due to their structural integrity and selective reactivity .

- Protective Group : As a protective group, DBDC prevents unwanted reactions during synthetic pathways. Its ability to be easily removed post-reaction without degrading the target molecule enhances its utility in pharmaceutical chemistry .

- Reactivity with Amines : DBDC has been employed in the N,N-dibenzylation of primary aliphatic amines, yielding dibenzyl derivatives with high efficiency. This reaction is significant for synthesizing compounds with potential biological activity .

Study 1: Stereoselective Preparation of β-Lactam Pseudopeptides

In a study focusing on the preparation of β-lactam-containing pseudopeptides, DBDC was utilized as a protective group for serine residues. The results demonstrated that using DBDC led to higher yields (up to 76%) and better stereoselectivity compared to other protective groups like phthalimide .

Study 2: Reactivity with Aliphatic Amines

Another investigation explored the reactivity of DBDC with various primary aliphatic amines under different conditions. The study reported that at elevated temperatures (145-170 °C), DBDC reacted quantitatively with amines to form N,N-dibenzyl derivatives with isolated yields ranging from 74% to 86%, showcasing its effectiveness as an alkylating agent .

Safety and Toxicity

DBDC is noted for its low toxicity profile compared to other benzyl derivatives, making it safer for use in laboratory settings and potential pharmaceutical applications. Its safety data indicate minimal adverse effects when handled according to standard laboratory protocols .

Eigenschaften

IUPAC Name |

benzyl phenylmethoxycarbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRRJZZGSJXPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394645 | |

| Record name | Dibenzyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31139-36-3 | |

| Record name | Dibenzyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl Pyrocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of Dibenzyl Dicarbonate according to the research?

A1: The research paper highlights the use of Dibenzyl Dicarbonate (Z2O) as a carbobenzoxylating reagent []. This means it's designed to introduce a carboxybenzyl protecting group (Cbz) onto target molecules, typically amines, in organic synthesis. This protection is crucial for controlling reactivity and directing reactions in multi-step synthesis procedures.

Q2: What advantages does Dibenzyl Dicarbonate offer over existing carbobenzoxylating reagents?

A2: While the paper doesn't directly compare Dibenzyl Dicarbonate to other reagents, its introduction as a "new" reagent [] suggests it likely offered some advantages at the time of publication. Further research would be needed to compare its reactivity, selectivity, and ease of use compared to alternatives like benzyl chloroformate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.